molecular formula C6Cl7N B073996 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine CAS No. 1134-04-9

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996
Key on ui cas rn: 1134-04-9
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
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Patent
US04517369

Procedure details

Fifty grams of a mixture respectively containing about 32% 3,4,5-trichloro and about 64% 3,4,5,6-tetrachloro-2-trichloromethyl pyridine on a molar basis were charged to an electrically heated 250 ml glass batch chlorination reactor. 11/2 grams of anhydrous ferric chloride powder was charged to the reactor and chlorine at 70 grams/hour was sparged into the reactor through a bottom discharging sparger and the temperature adjusted to 200° C. The flow of chlorine was controlled so that at least a 50% excess of chlorine was present in the vent from the reactor. The reaction was allowed to proceed for 5 hours at which time the optimum yield of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine was obtained at about a 94 molar percent conversion of the 3,4,5-trichloro-2-trichloromethyl pyridine. The main other product produced was pentachloropyridine. The reactor contents were then transferred to a vacuum distillation product recovery section where the lower boiling chlorinated pyridine compounds such as pentachloropyridine were separated from the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. The molar yield of 3,4,5,6 -tetrachloro-2-trichloromethyl pyridine was greater than 65% based on the reacted 3,4,5-trichloro-2-trichloromethyl pyridine. Another separation method involved hydrolyzing the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine resultant mixture in concentrated sulfuric acid, for example, then a chlorinated solvent such as methylene chloride, chloroform, or perchloroethylene can be used to separate the pentachloropyridine from the resultant product of the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine hydrolysis, i.e. 3,4,5,6-tetrachloro picolinic acid
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Step Two
Name
ferric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to an electrically heated 250 ml glass batch chlorination reactor
CUSTOM
Type
CUSTOM
Details
was sparged into the reactor through a bottom discharging sparger
CUSTOM
Type
CUSTOM
Details
adjusted to 200° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04517369

Procedure details

Fifty grams of a mixture respectively containing about 32% 3,4,5-trichloro and about 64% 3,4,5,6-tetrachloro-2-trichloromethyl pyridine on a molar basis were charged to an electrically heated 250 ml glass batch chlorination reactor. 11/2 grams of anhydrous ferric chloride powder was charged to the reactor and chlorine at 70 grams/hour was sparged into the reactor through a bottom discharging sparger and the temperature adjusted to 200° C. The flow of chlorine was controlled so that at least a 50% excess of chlorine was present in the vent from the reactor. The reaction was allowed to proceed for 5 hours at which time the optimum yield of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine was obtained at about a 94 molar percent conversion of the 3,4,5-trichloro-2-trichloromethyl pyridine. The main other product produced was pentachloropyridine. The reactor contents were then transferred to a vacuum distillation product recovery section where the lower boiling chlorinated pyridine compounds such as pentachloropyridine were separated from the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. The molar yield of 3,4,5,6 -tetrachloro-2-trichloromethyl pyridine was greater than 65% based on the reacted 3,4,5-trichloro-2-trichloromethyl pyridine. Another separation method involved hydrolyzing the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine resultant mixture in concentrated sulfuric acid, for example, then a chlorinated solvent such as methylene chloride, chloroform, or perchloroethylene can be used to separate the pentachloropyridine from the resultant product of the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine hydrolysis, i.e. 3,4,5,6-tetrachloro picolinic acid
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Step Two
Name
ferric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to an electrically heated 250 ml glass batch chlorination reactor
CUSTOM
Type
CUSTOM
Details
was sparged into the reactor through a bottom discharging sparger
CUSTOM
Type
CUSTOM
Details
adjusted to 200° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Name
Type
product
Smiles
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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